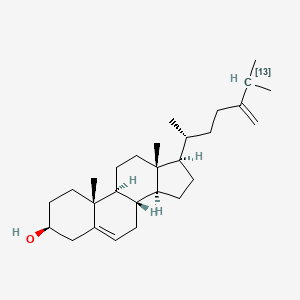

24-Methylenecholesterol-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C28H46O |

|---|---|

Poids moléculaire |

399.7 g/mol |

Nom IUPAC |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1/i18+1 |

Clé InChI |

INDVLXYUCBVVKW-PEULRAGTSA-N |

SMILES isomérique |

C[C@H](CCC(=C)[13CH](C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

SMILES canonique |

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Origine du produit |

United States |

Foundational & Exploratory

The Biological Significance of 24-Methylenecholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

24-Methylenecholesterol, a C28 sterol, is a pivotal molecule in the biosphere, serving as a crucial metabolic intermediate in a wide array of organisms, from marine algae and plants to insects and fungi. Its biological significance extends beyond its structural role in membranes, encompassing its function as a precursor to essential bioactive compounds, including brassinosteroids in plants and the pharmaceutically relevant withanolides and physalins. Furthermore, emerging evidence suggests its involvement in key signaling pathways, such as the Liver X Receptor (LXR) pathway, highlighting its potential as a modulator of cholesterol homeostasis and inflammatory responses. This technical guide provides an in-depth overview of the biological roles of 24-methylenecholesterol, detailed experimental protocols for its study, and a summary of its quantitative distribution, offering a comprehensive resource for researchers and professionals in drug development.

Introduction

24-Methylenecholesterol (ergosta-5,24(28)-dien-3β-ol) is a phytosterol distinguished by an exocyclic methylene group at the C-24 position of its side chain.[1] This structural feature makes it a key branch-point intermediate in the biosynthesis of various C28 and C29 sterols.[2] While structurally similar to cholesterol, its biological roles are markedly diverse and organism-dependent. In plants, it is the precursor to the essential growth-regulating hormones, brassinosteroids.[1] In the marine environment, it is abundant in certain diatoms and seaweeds, playing a role in membrane integrity and potentially as a precursor to other unique marine sterols.[2][3] For many insects, particularly the honeybee (Apis mellifera), 24-methylenecholesterol is an essential dietary component for normal growth and development.[4][5] Recent research has also shed light on its potential pharmacological activities, including anti-inflammatory and cytotoxic effects, and its role as a precursor for compounds with anticancer properties.[3][6][7] This guide will delve into the multifaceted biological significance of 24-methylenecholesterol, providing the necessary technical details for its investigation.

Physicochemical Properties and Quantitative Distribution

A thorough understanding of the physicochemical properties of 24-methylenecholesterol is fundamental for its extraction, purification, and analysis.

Table 1: Physicochemical Properties of 24-Methylenecholesterol

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₄₆O | [3][6] |

| Molecular Weight | 398.7 g/mol | [3][6] |

| Melting Point | 141-142 °C | [3] |

| Appearance | White crystalline solid | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform, ether, and hot ethanol. | [3] |

| CAS Number | 474-63-5 | [6] |

The concentration of 24-methylenecholesterol varies significantly across different organisms. The following tables summarize its quantitative distribution in selected marine organisms and shellfish.

Table 2: Concentration of 24-Methylenecholesterol in Selected Marine Algae

| Marine Alga Species | Sterol Measured | Concentration (mg/g dry weight unless otherwise specified) | Reference(s) |

| Thalassiosirales (order) | 24-Methylenecholesterol | High Abundance | [2][8] |

| Synedra acus | 24-Methylenecholesterol | >90% of total sterols | [8] |

| Undaria pinnatifida | Fucosterol (major), 24-Methylenecholesterol | - | [2] |

| Phaeodactylum tricornutum | Brassicasterol (major) | - | [8] |

Table 3: Concentration of 24-Methylenecholesterol in Shellfish

| Shellfish Species | Concentration of 24-Methylenecholesterol (mg/100 g) | Reference(s) |

| Oysters | 16.7–41.9 | [9][10] |

| Scallops | - | [9][10] |

| Clams | - | [9][10] |

Biological Roles and Signaling Pathways

Precursor to Bioactive Molecules

24-Methylenecholesterol is a central precursor in the biosynthesis of a variety of critical biomolecules:

-

Campesterol and Brassinosteroids: In plants, 24-methylenecholesterol is a direct precursor to campesterol, which is subsequently converted into brassinosteroids, a class of phytohormones that regulate cell elongation, division, and differentiation.[1][2]

-

Withanolides and Physalins: This sterol is an essential substrate for the biosynthesis of withanolides and physalins, two classes of compounds with demonstrated anticancer and anti-inflammatory properties.[6][7]

-

Insect Sterols: For honeybees, 24-methylenecholesterol is a vital dietary sterol that they are unable to synthesize.[4] It is crucial for brood rearing and the overall health of the colony.[5][11]

Role in Marine Ecosystems

In marine environments, 24-methylenecholesterol is a prominent sterol in many diatoms and brown seaweeds.[2][3] It contributes to the structural integrity of cell membranes, influencing their fluidity and permeability.[3] Its abundance in certain diatom orders, such as Thalassiosirales, makes it a potential biomarker for these organisms in ecological studies.[8]

Interaction with Liver X Receptors (LXRs)

Recent studies have indicated that phytosterols, including potentially 24-methylenecholesterol and its metabolites, can act as ligands for Liver X Receptors (LXRs).[2] LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[12][13] Activation of LXRs can induce the expression of genes involved in reverse cholesterol transport, thereby potentially exerting anti-atherosclerotic effects.[14] This interaction opens up avenues for investigating 24-methylenecholesterol and its derivatives as potential therapeutic agents for metabolic and inflammatory diseases.

Key Metabolic Pathways

Biosynthesis of 24-Methylenecholesterol

The biosynthesis of 24-methylenecholesterol in plants and algae initiates from cycloartenol. A key step is the methylation at the C-24 position, catalyzed by S-adenosyl-L-methionine (SAM):sterol C-24 methyltransferase (SMT).[2]

LXR Signaling Pathway Activation

The activation of the Liver X Receptor (LXR) by oxysterols (oxidized derivatives of cholesterol) is a well-established pathway. While direct binding of 24-methylenecholesterol to LXR is still under investigation, its structural similarity to other LXR ligands suggests a potential role in this signaling cascade.

Experimental Protocols

Extraction of 24-Methylenecholesterol from Marine Diatoms

This protocol outlines a standard procedure for the extraction and saponification of sterols from diatom biomass.

Materials:

-

Freeze-dried diatom biomass

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

6% (w/v) KOH in methanol

-

Hexane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Glassware

Procedure:

-

Homogenization: Homogenize a known weight of freeze-dried diatom biomass with a chloroform:methanol (2:1, v/v) solution.[8]

-

Phase Separation: Transfer the homogenate to a separatory funnel. Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[8]

-

Lipid Collection: Collect the lower chloroform phase containing the total lipids. Re-extract the aqueous phase with chloroform to maximize recovery. Combine the chloroform extracts.[8]

-

Drying: Dry the combined chloroform extract over anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator.

-

Saponification: Dissolve the dried lipid extract in 6% KOH in methanol and reflux for 2 hours at 80°C to hydrolyze sterol esters.[8]

-

Extraction of Unsaponifiables: After cooling, transfer the mixture to a separatory funnel and extract the unsaponifiable fraction (containing free sterols) with hexane.

-

Washing and Drying: Wash the hexane extract with distilled water to remove residual KOH. Dry the hexane extract over anhydrous sodium sulfate and evaporate the solvent to obtain the crude sterol fraction.

Quantification of 24-Methylenecholesterol by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the quantification of sterols.

Materials:

-

Crude sterol extract

-

Silylating agent (e.g., BSTFA with 1% TMCS)

-

Internal standard (e.g., 5α-cholestane)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Derivatization: Dissolve a known amount of the crude sterol extract and the internal standard in a suitable solvent. Add the silylating agent and heat at 60-70°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

-

Quantification: Identify the 24-methylenecholesterol-TMS ether peak based on its retention time and mass spectrum. Quantify the amount of 24-methylenecholesterol by comparing its peak area to that of the internal standard.

Engineering Saccharomyces cerevisiae for 24-Methylenecholesterol Production

This protocol provides a general workflow for the metabolic engineering of yeast to produce 24-methylenecholesterol.

Procedure:

-

Strain Selection: Choose a suitable S. cerevisiae host strain.[15]

-

Genetic Modification:

-

Disrupt the endogenous ERG4 and ERG5 genes, which are involved in the later stages of the ergosterol biosynthesis pathway. This redirects the metabolic flux towards the desired product.[15]

-

Integrate a heterologous gene encoding 7-dehydrocholesterol reductase (DHCR7) from an appropriate source (e.g., plant or animal) into the yeast genome. This enzyme is crucial for the conversion of precursors to 24-methylenecholesterol.[15][16]

-

-

Transformation and Selection: Transform the host strain with the necessary genetic constructs and select for successful transformants on appropriate selective media.[15]

-

Cultivation: Grow the engineered yeast strain in a suitable fermentation medium.[15]

-

Extraction and Analysis: Harvest the yeast cells, extract the sterols, and quantify the production of 24-methylenecholesterol using GC-MS as described in the previous protocol.[15]

-

Optimization: Further optimize production by adjusting fermentation conditions (e.g., temperature, pH, media composition) and potentially fine-tuning the expression levels of the integrated genes.

Conclusion and Future Perspectives

24-Methylenecholesterol is a sterol of considerable biological and pharmaceutical interest. Its role as a key metabolic intermediate and precursor to a diverse range of bioactive molecules underscores its importance in various biological systems. The potential for this molecule and its derivatives to modulate LXR signaling pathways presents exciting opportunities for the development of novel therapeutics for metabolic and inflammatory diseases. The ability to produce 24-methylenecholesterol in engineered microbial systems offers a sustainable and scalable platform for the production of this valuable compound and its downstream products. Future research should focus on further elucidating the specific molecular targets of 24-methylenecholesterol and its metabolites, exploring its full therapeutic potential, and optimizing its biotechnological production. This in-depth technical guide provides a solid foundation for researchers and professionals to advance our understanding and application of this significant biological molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Structural Characterization and Anti-Inflammatory Effects of 24-Methylcholesta-5(6), 22-Diene-3β-ol from the Cultured Marine Diatom Phaeodactylum tricornutum; Attenuate Inflammatory Signaling Pathways [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 24-Methylenecholesterol | C28H46O | CID 92113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. plantaedb.com [plantaedb.com]

- 10. View of Sterol composition of shellfish species commonly consumed in the United States | Food & Nutrition Research [foodandnutritionresearch.net]

- 11. mdpi.com [mdpi.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 24-Methylenecholesterol in Plants: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 24-methylenecholesterol in plants, a pivotal intermediate in the synthesis of essential phytosterols and the brassinosteroid class of phytohormones. This document details the core biochemical pathway, presents quantitative data on sterol composition, outlines key experimental protocols, and provides visual diagrams of the metabolic and signaling pathways.

Introduction

Phytosterols are vital structural components of plant cell membranes, where they regulate fluidity and permeability. Among the vast array of plant sterols, 24-methylenecholesterol holds a significant position as a key branch-point intermediate. It serves as the precursor for the biosynthesis of campesterol and, subsequently, the brassinosteroid hormones, which are crucial for plant growth and development. Understanding the biosynthetic pathway of 24-methylenecholesterol is therefore fundamental for research in plant biochemistry, physiology, and for the development of novel therapeutic agents that may target this pathway.

The Core Biosynthetic Pathway

The biosynthesis of 24-methylenecholesterol is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. The pathway commences with the cyclization of 2,3-oxidosqualene to cycloartenol, a characteristic triterpenoid of the plant kingdom.

The key enzymatic steps leading from cycloartenol to 24-methylenecholesterol are as follows:

-

C-24 Methylation of Cycloartenol: The first committed step is the methylation of cycloartenol at the C-24 position, catalyzed by S-adenosyl-L-methionine:cycloartenol-C-24-methyltransferase (SMT1) . This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to produce 24-methylenecycloartanol . This reaction is a critical regulatory point in phytosterol biosynthesis.[1][2]

-

Opening of the Cyclopropane Ring: The cyclopropane ring of 24-methylenecycloartanol is subsequently opened by the enzyme cyclopropylsterol isomerase (CPI) to form obtusifoliol .

-

Demethylation at C-14: Obtusifoliol undergoes demethylation at the C-14 position, a reaction catalyzed by the cytochrome P450 enzyme sterol 14α-demethylase (CYP51) .

-

Reduction of the C-14 Double Bond: The resulting double bond at C-14 is reduced by sterol Δ14-reductase .

-

Isomerization of the C-8 Double Bond: The double bond at C-8 is then isomerized to C-7 by sterol Δ8-Δ7 isomerase .

-

Demethylation at C-4: The two methyl groups at the C-4 position are sequentially removed in a multi-enzyme process involving a sterol-4α-methyl oxidase (SMO) , a 3β-hydroxysteroid dehydrogenase/decarboxylase, and a 3-ketosteroid reductase.

-

Introduction of the C-5 Double Bond: A double bond is introduced at the C-5 position by sterol Δ5-desaturase .

-

Reduction of the C-7 Double Bond: The final step in the formation of the characteristic Δ5-sterol nucleus is the reduction of the C-7 double bond by 7-dehydrocholesterol reductase (DHCR7) . The product of this series of reactions is 24-methylenecholesterol .

Quantitative Data Presentation

The relative abundance of 24-methylenecholesterol and other key sterols is tightly regulated and can be significantly altered by mutations in the biosynthetic pathway. The following tables summarize quantitative data on sterol composition in the model plant Arabidopsis thaliana.

Table 1: Sterol Composition in Wild-Type Arabidopsis thaliana Tissues

| Sterol | Rosette Leaves (% of Total Sterols) | Stems (% of Total Sterols) | Roots (% of Total Sterols) | Siliques (% of Total Sterols) |

| Cholesterol | 4.8 | 5.2 | 8.1 | 3.5 |

| 24-Methylenecholesterol | 4.5 | 3.9 | 2.1 | 5.1 |

| Campesterol | 15.2 | 16.8 | 14.5 | 18.9 |

| Sitosterol | 68.5 | 67.1 | 65.8 | 63.7 |

| Stigmasterol | 7.0 | 7.0 | 9.5 | 8.8 |

Data compiled from various sources and represent typical values.

Table 2: Altered Sterol Composition in Arabidopsis thaliana smt Mutants (Rosette Leaves)

| Sterol | Wild-Type (Col-0) (% of Total Sterols) | smt1 mutant (% of Total Sterols) | smt2/cvp1 mutant (% of Total Sterols) |

| Cholesterol | 5.1 | 35.6 | 10.2 |

| 24-Methylenecholesterol | 4.2 | 1.1 | 15.8 |

| Campesterol | 16.5 | 18.2 | 45.3 |

| Sitosterol | 67.8 | 38.5 | 21.1 |

| Stigmasterol | 6.4 | 6.6 | 7.6 |

Data adapted from Diener et al. (2000) and Carland et al. (2010).[3][4]

Table 3: Kinetic Parameters of Plant Sterol C-24 Methyltransferases (SMT)

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source Organism |

| SMT1 | Cycloartenol | 42 | 5.2 | Arabidopsis thaliana |

| SMT1 | 24-Methylene Lophenol | ~420 | 0.5 | Arabidopsis thaliana |

| SMT2 | 24-Methylene Lophenol | N/A | N/A | Arabidopsis thaliana |

Km and Vmax values for SMT1 were determined using recombinant enzyme expressed in E. coli.[4] Kinetic data for SMT2 is less readily available in a directly comparable format.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 24-methylenecholesterol biosynthesis.

Sterol Extraction and Analysis from Plant Tissues

This protocol is adapted for the analysis of sterols from Arabidopsis thaliana leaves.

4.1.1. Lipid Extraction [5][6]

-

Harvest approximately 100 mg of fresh leaf tissue and immediately freeze in liquid nitrogen to quench enzymatic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

-

Transfer the powdered tissue to a glass tube and add 3 mL of hot isopropanol (75°C) containing 0.01% butylated hydroxytoluene (BHT) as an antioxidant.

-

Incubate at 75°C for 15 minutes to inactivate lipases.

-

Add 1.5 mL of chloroform and 0.6 mL of water. Vortex thoroughly.

-

Agitate the mixture on a shaker at room temperature for 1 hour.

-

Transfer the lipid extract to a new glass tube.

-

Re-extract the plant material with 4 mL of chloroform:methanol (2:1, v/v) with 0.01% BHT. Shake for 30 minutes. Repeat this step until the tissue becomes colorless.

-

Pool all lipid extracts and wash with 1 mL of 1 M KCl, followed by 2 mL of water to remove non-lipid contaminants. Centrifuge to separate phases and discard the upper aqueous phase.

-

Dry the final lipid extract under a stream of nitrogen gas.

4.1.2. Saponification

-

To the dried lipid extract, add 2 mL of 1 M KOH in 90% ethanol.

-

Incubate at 80°C for 1 hour to hydrolyze steryl esters.

-

Allow the mixture to cool to room temperature.

-

Add 2 mL of water and 2 mL of n-hexane. Vortex vigorously.

-

Centrifuge to separate the phases and collect the upper hexane phase containing the unsaponifiable lipids (free sterols).

-

Repeat the hexane extraction two more times.

-

Pool the hexane fractions and wash with water until the aqueous phase is neutral.

-

Dry the hexane extract under a stream of nitrogen gas.

4.1.3. Derivatization for GC-MS Analysis

-

To the dried sterol fraction, add 100 µL of pyridine and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at 70°C for 1 hour to convert the sterols to their trimethylsilyl (TMS) ethers.

-

Evaporate the derivatization reagents under nitrogen and redissolve the TMS-ether derivatives in 100 µL of hexane for GC-MS analysis.

4.1.4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [7][8]

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 1 minute.

-

Ramp 1: Increase to 280°C at 10°C/min, hold for 15 minutes.

-

Ramp 2: Increase to 300°C at 5°C/min, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-600.

Identification: Sterols are identified by comparing their retention times and mass spectra with those of authentic standards and by fragmentation patterns in mass spectral libraries.

In Vitro Assay of Sterol C-24 Methyltransferase (SMT) Activity

This protocol is for assaying the activity of recombinantly expressed SMT.

4.2.1. Recombinant Enzyme Preparation

-

Clone the full-length coding sequence of the plant SMT gene into a suitable expression vector (e.g., pET vector for E. coli expression).

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Harvest the cells and prepare a microsomal fraction, as SMTs are membrane-bound enzymes.

4.2.2. Enzyme Assay

-

The reaction mixture (total volume of 200 µL) should contain:

-

100 mM potassium phosphate buffer (pH 7.5)

-

1 mM dithiothreitol (DTT)

-

50-100 µg of microsomal protein

-

10 µM of the sterol substrate (e.g., cycloartenol) dissolved in a small volume of detergent (e.g., 0.1% Triton X-100).

-

50 µM S-adenosyl-L-[methyl-14C]methionine (as the methyl donor).

-

-

Pre-incubate the mixture (without SAM) at 30°C for 5 minutes.

-

Initiate the reaction by adding the radiolabeled SAM.

-

Incubate at 30°C for 1 hour with gentle shaking.

-

Stop the reaction by adding 1 mL of 10% KOH in methanol and heat at 80°C for 30 minutes (saponification).

-

Extract the sterols with n-hexane as described in section 4.1.2.

-

Separate the sterols by thin-layer chromatography (TLC) on a silica gel plate using a solvent system such as hexane:diethyl ether (4:1, v/v).

-

Visualize the sterol bands using iodine vapor or by autoradiography if using radiolabeled substrates.

-

Scrape the bands corresponding to the substrate and product and quantify the radioactivity by liquid scintillation counting to determine the enzyme activity.

Generation of smt Mutants in Arabidopsis thaliana

This protocol outlines the general steps for generating loss-of-function mutants using Agrobacterium-mediated transformation with T-DNA insertion.

-

Obtain T-DNA Insertion Lines: Search publicly available databases (e.g., SALK, GABI-Kat) for T-DNA insertion lines for the SMT gene of interest.

-

Plant Growth and Transformation:

-

Grow Arabidopsis thaliana (e.g., Columbia-0 ecotype) under long-day conditions (16 h light / 8 h dark) at 22°C.

-

Use the floral dip method for Agrobacterium tumefaciens-mediated transformation. Infiltrate flowering plants with an Agrobacterium strain carrying a T-DNA construct.

-

-

Selection of Transformants:

-

Harvest the seeds from the dipped plants (T1 generation).

-

Sterilize the seeds and plate them on Murashige and Skoog (MS) medium containing the appropriate selection agent (e.g., kanamycin, Basta) corresponding to the resistance gene on the T-DNA.

-

Resistant seedlings are the primary transformants.

-

-

Molecular Characterization:

-

Isolate genomic DNA from the resistant seedlings.

-

Perform PCR with a combination of gene-specific primers and T-DNA border primers to confirm the presence and location of the T-DNA insertion.

-

Identify homozygous mutant lines in the T2 generation by segregation analysis and PCR genotyping.

-

-

Phenotypic and Metabolic Analysis:

-

Characterize the phenotype of the homozygous mutant plants at different developmental stages.

-

Perform sterol analysis as described in section 4.1 to confirm the alteration in the sterol profile.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the 24-methylenecholesterol biosynthetic pathway and a related signaling pathway.

Caption: Biosynthetic pathway of 24-methylenecholesterol.

Caption: Simplified brassinosteroid signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. The Sterol Methyltransferases SMT1, SMT2, and SMT3 Influence Arabidopsis Development through Nonbrassinosteroid Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. k-state.edu [k-state.edu]

- 6. Lipid Profiling Extraction Method for Arabidopsis Leaves - Kansas Lipidomics Research Center [k-state.edu]

- 7. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

The Pivotal Role of 24-Methylenecholesterol in Insect Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insects, incapable of de novo sterol biosynthesis, are fundamentally reliant on dietary sources to fulfill their sterol requirements, which are critical for a myriad of physiological processes. Among the various phytosterols available in their diet, 24-methylenecholesterol emerges as a key player, influencing development, reproduction, and overall fitness. This technical guide provides an in-depth exploration of the multifaceted role of 24-methylenecholesterol in insect physiology. It delves into the metabolic fate of this crucial sterol, detailing its conversion to essential compounds like cholesterol and its function as a direct precursor to vital hormones. Furthermore, this document summarizes key quantitative data on its physiological impact, outlines detailed experimental protocols for its study, and presents visual representations of the core biochemical pathways involved. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights that could be leveraged for innovative pest management strategies and a deeper understanding of insect biology.

Introduction: The Imperative of Dietary Sterols for Insects

Unlike vertebrates, insects lack the genetic machinery for the de novo synthesis of the sterol nucleus.[1][2] This metabolic limitation makes them obligate consumers of sterols from their diet, primarily from plants in the case of phytophagous insects. Sterols are indispensable for insects, serving two primary functions:

-

Structural Role: As integral components of cellular and subcellular membranes, sterols modulate membrane fluidity, permeability, and the function of membrane-bound proteins.[3]

-

Precursor Role: Sterols are the foundational molecules for the synthesis of ecdysteroids, a class of steroid hormones that govern crucial life processes such as molting, metamorphosis, and reproduction.[4][5]

Phytophagous insects ingest a variety of C28 and C29 phytosterols, including sitosterol, campesterol, and stigmasterol.[4] Many insect species have evolved sophisticated enzymatic pathways to dealkylate these plant sterols at the C-24 position, converting them into cholesterol (a C27 sterol), which is the principal sterol utilized by most insects.[4][6]

24-Methylenecholesterol: A Central Hub in Insect Sterol Metabolism

24-Methylenecholesterol, a C28 sterol, occupies a central position in the metabolic framework of many insect species. Its significance stems from its dual role as both a key intermediate in the dealkylation pathway of other phytosterols and as a direct precursor for certain physiological processes.

Biosynthesis and Conversion

In many phytophagous insects, 24-methylenecholesterol is an intermediate in the conversion of campesterol to cholesterol. The metabolic pathway involves a series of enzymatic reactions, including dehydrogenation, epoxidation, and the action of a lyase.[4] While the complete enzymatic cascade is still under investigation in many species, key enzymes such as 24-dehydrocholesterol reductase (DHCR24) have been identified as crucial for the final reduction step to cholesterol.[6]

However, not all insects dealkylate phytosterols. For instance, some species within the orders Hymenoptera (like honey bees) and Hemiptera lack the ability to convert C28 and C29 phytosterols to cholesterol.[7] In these insects, 24-methylenecholesterol is utilized directly for physiological functions.

Physiological Functions

The physiological importance of 24-methylenecholesterol is particularly well-documented in the honey bee (Apis mellifera). Studies have demonstrated its critical role in:

-

Survival and Longevity: Dietary supplementation with 24-methylenecholesterol has been shown to significantly increase the survival and lifespan of worker bees.[8][9]

-

Growth and Development: It is essential for larval development and is actively transferred from nurse bees to larvae via brood food.[10]

-

Reproduction: Adequate levels of 24-methylenecholesterol are linked to enhanced brood production.

-

Nutritional Physiology: It positively influences key physiological markers such as head protein content and abdominal lipid content, which are indicative of overall nutritional status and health.[5][8]

While research has been concentrated on honey bees, the fundamental roles of sterols suggest that 24-methylenecholesterol likely plays similarly vital roles in a broader range of insect species, especially those that do not efficiently convert phytosterols to cholesterol.

Quantitative Data on Physiological Effects

The physiological impact of 24-methylenecholesterol has been quantified in laboratory feeding studies. The following table summarizes key findings from a study on the honey bee (Apis mellifera), demonstrating the dose-dependent effects of dietary 24-methylenecholesterol.

| Dietary 24-Methylenecholesterol (% of dry diet weight) | Mean Survival Proportion (after 21 days) | Mean Diet Consumption per bee (mg) | Mean Head Protein Content (µ g/bee ) | Mean Abdominal Lipid Content (%) |

| 0% (Control) | 0.11 | 18.5 | 150 | 1.5 |

| 0.1% | 0.20 | 22.1 | 180 | 2.0 |

| 0.25% | 0.28 | 25.8 | 210 | 2.8 |

| 0.5% | 0.38 | 29.5 | 240 | 3.5 |

| 0.75% | 0.31 | 28.2 | 230 | 3.2 |

| 1.0% | 0.36 | 27.9 | 235 | 3.4 |

Data summarized from a study on the effects of 24-methylenecholesterol on honey bee physiology.[5][8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of 24-methylenecholesterol and other phytosterols in insects.

Insect Rearing and Artificial Diet Preparation

Objective: To maintain a controlled insect colony and provide a standardized diet for nutritional studies.

Materials:

-

Insect rearing cages or containers appropriate for the species.

-

Controlled environment chamber (temperature, humidity, photoperiod).

-

Diet ingredients (e.g., soy flour, yeast powder, agar, vitamin mix, and the specific sterol to be tested).[11][12]

-

Blender or homogenizer.

-

Autoclave.

-

Pouring plates or containers for the diet.

Procedure:

-

Colony Maintenance: Maintain the insect colony under optimal conditions of temperature, humidity, and photoperiod specific to the species.

-

Diet Formulation: Prepare the artificial diet by mixing the dry ingredients thoroughly. A typical base diet might consist of soy flour, yeast powder, agar, and a vitamin mix.[11]

-

Sterol Incorporation: For experimental diets, dissolve the desired concentration of 24-methylenecholesterol (or other sterols) in a small amount of a suitable solvent (e.g., ethanol or acetone) and mix it thoroughly with the dry ingredients to ensure even distribution. A control diet should be prepared with the solvent alone.

-

Diet Preparation: Add the appropriate amount of water and agar to the dry mix. Heat the mixture while stirring until the agar is completely dissolved.

-

Sterilization: Autoclave the diet mixture to prevent microbial contamination.

-

Pouring and Storage: Pour the hot diet into sterile petri dishes or rearing containers and allow it to solidify. Store the prepared diet at 4°C until use.

Insect Feeding Assays

Objective: To assess the physiological effects of dietary 24-methylenecholesterol on insects.

Materials:

-

Newly emerged or synchronized-age insects.

-

Experimental and control artificial diets.

-

Rearing containers for individual or group housing.

-

Controlled environment chamber.

-

Microbalance.

Procedure:

-

Insect Preparation: Use newly emerged adult insects or larvae of a specific instar to ensure uniformity. Starve the insects for a short period (e.g., 2-4 hours) to encourage feeding.

-

Experimental Setup: Place individual insects or groups of insects into rearing containers with a pre-weighed amount of the experimental or control diet.[13][14]

-

Data Collection:

-

Survival: Record mortality daily.

-

Diet Consumption: Measure the amount of diet consumed by weighing the remaining diet at regular intervals, accounting for water loss by having diet-only containers under the same conditions.

-

Growth and Development: For larval assays, record the duration of each instar and the final pupal or adult weight.

-

Fecundity: For adult assays, measure the number of eggs laid per female.

-

-

Physiological Analysis: At the end of the experiment, collect insects for physiological and biochemical analyses (e.g., protein and lipid content).

Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract and quantify 24-methylenecholesterol and other sterols from insect tissues.

Materials:

-

Insect tissues (e.g., whole body, fat body, hemolymph).

-

Homogenizer.

-

Chloroform, methanol.

-

Saponification reagent (e.g., ethanolic potassium hydroxide).

-

Hexane.

-

Derivatization agent (e.g., BSTFA with 1% TMCS).

-

Internal standard (e.g., epicoprostanol or 5α-cholestane).

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).[15][16]

Procedure:

-

Sample Homogenization: Homogenize a known weight of insect tissue in a mixture of chloroform and methanol (typically 2:1 v/v).

-

Lipid Extraction: Perform a lipid extraction using the Bligh and Dyer or a similar method.[17]

-

Saponification: Saponify the lipid extract by adding ethanolic potassium hydroxide and heating to hydrolyze steryl esters.

-

Extraction of Unsaponifiables: Extract the non-saponifiable fraction (containing free sterols) with hexane.

-

Derivatization: Evaporate the hexane and derivatize the sterols to their trimethylsilyl (TMS) ethers using a derivatizing agent like BSTFA. This increases their volatility for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS.

-

Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a suitable temperature program to separate the different sterols.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-600. Identify the sterols based on their retention times and mass spectra compared to authentic standards.

-

-

Quantification: Quantify the amount of each sterol by comparing its peak area to that of the internal standard.

Signaling Pathways and Metabolic Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involving 24-methylenecholesterol in insects.

Phytosterol Dealkylation Pathway

This pathway illustrates the conversion of dietary phytosterols, such as campesterol, into cholesterol, with 24-methylenecholesterol as a key intermediate.

Caption: Phytosterol dealkylation pathway in phytophagous insects.

Ecdysteroid Biosynthesis from 24-Methylenecholesterol

In insects that do not dealkylate phytosterols, 24-methylenecholesterol can serve as a direct precursor for the synthesis of C28 ecdysteroids like makisterone A.

Caption: Ecdysteroid biosynthesis from 24-methylenecholesterol.

Experimental Workflow for Insect Feeding Study

This diagram outlines the logical flow of a typical insect feeding study to assess the impact of dietary 24-methylenecholesterol.

Caption: Experimental workflow for an insect feeding study.

Conclusion and Future Directions

24-Methylenecholesterol is undeniably a cornerstone of sterol metabolism and physiology in a wide array of insect species. Its roles as a metabolic intermediate and a direct physiological effector highlight the intricate adaptations insects have evolved to cope with their inability to synthesize sterols. The quantitative data, particularly from honey bee studies, underscore its profound impact on insect health and fitness.

For researchers and drug development professionals, a deep understanding of the pathways involving 24-methylenecholesterol offers promising avenues for the development of novel and specific insect control agents. Targeting the enzymes involved in phytosterol dealkylation, for instance, could disrupt essential metabolic processes in pest species that rely on this pathway.

Future research should aim to:

-

Elucidate the complete enzymatic and genetic basis of the phytosterol dealkylation pathway in a wider range of insect orders.

-

Quantify the physiological effects of 24-methylenecholesterol in other economically and ecologically important insect species beyond honey bees.

-

Investigate the potential for synergistic effects when targeting sterol metabolism in combination with other pest control strategies.

By continuing to unravel the complexities of insect sterol physiology, the scientific community can pave the way for more effective and environmentally benign approaches to insect management and gain a more profound appreciation for the biochemical ingenuity of these remarkably diverse organisms.

References

- 1. Enzymatic dealkylation of phytosterols in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. csbaa.nwafu.edu.cn [csbaa.nwafu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. avocadosource.com [avocadosource.com]

- 5. researchgate.net [researchgate.net]

- 6. Loss of Sterol Biosynthesis in Economically Important Plant Pests and Pathogens: A Review of a Potential Target for Pest Control [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Evaluating Effects of a Critical Micronutrient (24-Methylenecholesterol) on Honey Bee Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researcherslinks.com [researcherslinks.com]

- 13. A Rapid Food-Preference Assay in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. aocs.org [aocs.org]

- 17. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 13C Stable Isotope Labeling in Metabolomics

Audience: Researchers, scientists, and drug development professionals.

Core Principles of 13C Stable Isotope Labeling

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1] The process involves replacing common ¹²C atoms in a substrate, such as glucose or glutamine, with the non-radioactive, heavy isotope ¹³C.[1][2] This labeled substrate is then introduced to cells, tissues, or organisms.[2] As the cells metabolize the ¹³C-labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.[2]

Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to detect and quantify the incorporation of ¹³C into these metabolites.[2][3] Mass spectrometry distinguishes molecules based on their mass-to-charge ratio, and the inclusion of ¹³C results in a predictable mass shift.[2] This allows researchers to trace the flow of carbon atoms and quantify the activity of metabolic pathways, a practice known as ¹³C Metabolic Flux Analysis (¹³C-MFA).[2][3] ¹³C-MFA is considered the gold standard for quantifying intracellular reaction rates, or fluxes.[2][4]

By tracking the distribution of ¹³C atoms from a labeled substrate throughout the metabolic network, MFA provides a detailed map of cellular metabolism.[2] This is invaluable for understanding how disease states, such as cancer, or drug treatments alter metabolic pathways.[2]

Experimental Workflow

A typical ¹³C labeling experiment follows a structured workflow, from experimental design to data analysis.[2] The choice of the isotopic tracer is a critical first step and significantly impacts the precision of the estimated metabolic fluxes.[2]

A generalized workflow for a ¹³C metabolic flux analysis experiment is as follows:

-

Tracer Selection: Choose a specific ¹³C-labeled substrate based on the metabolic pathways of interest.[2] For example, [U-¹³C]-glucose, where all six carbons are labeled, is often used to trace glucose metabolism.[2]

-

Cell Culture & Labeling: Culture cells in a specialized medium containing the ¹³C-labeled tracer for a defined period.[2]

-

Sample Quenching & Extraction: Rapidly halt metabolic activity (quenching) and extract intracellular metabolites.[2]

-

Analytical Measurement: Analyze the extracts using high-resolution mass spectrometry or NMR to determine the isotopic labeling patterns of metabolites.[2]

-

Data Analysis & Flux Calculation: Correct the raw data for the natural abundance of ¹³C and use specialized software to estimate metabolic fluxes.[2][5]

Detailed Experimental Protocols

Precise and reproducible experimental execution is paramount for high-quality ¹³C-MFA data.

Protocol 1: Cell Culture and Isotopic Labeling (Adherent Mammalian Cells)

This protocol is a generalized procedure and should be optimized for the specific cell line and experimental goals.

Materials:

-

Cell culture medium without glucose and glutamine

-

¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose)

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Culture vessels (e.g., 6-well plates)

Procedure:

-

Cell Seeding and Growth: Seed cells in culture vessels and grow until they reach the desired confluency (typically mid-log phase).

-

Media Preparation: Prepare the labeling medium by supplementing the base medium with the ¹³C-labeled substrate at the desired concentration and dialyzed FBS.

-

Isotopic Labeling:

-

For stationary MFA, culture the cells in the ¹³C-labeled medium for a sufficient period to achieve isotopic steady state, which is often at least two to three cell doubling times.[3]

-

For dynamic labeling, the labeling period can be short.

-

-

Cell Counting: At the time of harvest, determine the cell number and viability to normalize the metabolite data.[3]

Protocol 2: Quenching and Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction of intracellular metabolites are crucial for accurate measurements.[3]

Materials:

-

Ice-cold quenching solution (e.g., phosphate-buffered saline)[3]

-

Cold extraction solvent (e.g., 80% methanol)[3]

-

Cell scraper

-

Centrifuge

Procedure:

-

Quenching: Quickly aspirate the culture medium and wash the cells with an ice-cold quenching solution to halt metabolic activity.[3]

-

Extraction: Add cold extraction solvent to the cells.[3] Scrape the cells and collect the cell lysate.[3]

-

Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.[3]

-

Supernatant Collection: Collect the supernatant, which contains the intracellular metabolites.[3]

Protocol 3: Sample Preparation for GC-MS Analysis of Amino Acids

Amino acids are frequently analyzed in ¹³C-MFA studies as their carbon backbones are derived from various central metabolic pathways.[3]

Materials:

-

6 M HCl

-

Nitrogen gas or vacuum concentrator

-

Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

-

Solvent (e.g., pyridine or acetonitrile)

Procedure:

-

Protein Hydrolysis: Add 6 M HCl to the cell pellet and hydrolyze at 100-110°C for 12-24 hours to release individual amino acids from proteins.[3]

-

Drying: Dry the hydrolysate completely under a stream of nitrogen gas or using a vacuum concentrator.[3]

-

Derivatization:

Protocol 4: Sample Preparation for LC-MS Analysis

LC-MS is well-suited for the analysis of polar metabolites and often does not require derivatization.[6]

Materials:

-

Reconstitution solvent (compatible with LC mobile phase)

-

Centrifuge

-

LC autosampler vials

Procedure:

-

Add the reconstitution solvent to the dried metabolite extract.[6]

-

Vortex thoroughly to ensure all metabolites are dissolved.[6]

-

Centrifuge at high speed to pellet any insoluble material.[6]

-

Transfer the supernatant to an LC autosampler vial.[6]

Data Presentation: Quantitative Insights

The data derived from ¹³C labeling experiments are quantitative and information-rich.[2] Below are examples of how quantitative data from ¹³C-MFA studies can be presented.

Table 1: Relative Metabolic Fluxes in Different Cancer Cell Lines

This table summarizes the distribution of glucose-derived carbon in several commonly used cancer cell lines. Fluxes are presented as a relative percentage of the glucose uptake rate to facilitate comparison.

| Metabolic Flux | A549 (Lung Cancer) | HeLa (Cervical Cancer) | MCF7 (Breast Cancer) |

| Glycolysis (to Pyruvate) | 85% | 90% | 80% |

| Pentose Phosphate Pathway | 10% | 5% | 15% |

| TCA Cycle (from Pyruvate) | 5% | 5% | 5% |

| Lactate Secretion | 80% | 85% | 75% |

Data are representative values compiled from metabolic flux analysis studies.

Table 2: Mass Isotopomer Distribution of a Metabolite

This table shows an example of the mass isotopomer distribution (MID) for a metabolite with three carbon atoms (C3) after labeling with a ¹³C tracer. M+0 represents the unlabeled metabolite, M+1 has one ¹³C atom, and so on.

| Mass Isotopomer | Fractional Abundance (Condition A) | Fractional Abundance (Condition B) |

| M+0 | 0.10 | 0.30 |

| M+1 | 0.25 | 0.40 |

| M+2 | 0.40 | 0.20 |

| M+3 | 0.25 | 0.10 |

These data are illustrative and would be determined experimentally by MS.

Visualization of Metabolic Pathways and Workflows

Diagrams are essential for visualizing the flow of ¹³C atoms through metabolic networks and understanding the experimental logic.

Central Carbon Metabolism

The following diagrams illustrate the flow of ¹³C from glucose through glycolysis, the pentose phosphate pathway, and the TCA cycle.

Applications in Drug Development

¹³C stable isotope labeling is a valuable tool in pharmaceutical research and development.

-

Mechanism of Action Studies: By tracing the metabolic fate of a ¹³C-labeled drug or nutrient in the presence of a drug, researchers can identify the specific pathways and enzymes that are affected.[2] This can help confirm drug-target engagement and elucidate the downstream metabolic consequences of inhibiting a specific enzyme.[2]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Stable isotope labeling can be used to track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate with high precision.[7]

-

Toxicity Studies: The technique can be applied to understand metabolism-mediated toxicities by delineating the metabolic pathways that lead to the formation of reactive metabolites.[8]

-

Biomarker Discovery: ¹³C-MFA can help identify metabolic biomarkers that are indicative of disease progression or response to therapy.

Conclusion

Stable isotope labeling with ¹³C is an indispensable tool in modern biological and pharmaceutical research. It provides a dynamic and quantitative view of cellular metabolism that is unattainable with other methods. By following detailed protocols and understanding the core concepts outlined in this guide, researchers can effectively employ this technique to gain deeper insights into the metabolic underpinnings of health and disease, and to accelerate the development of novel therapeutics. The ability to precisely measure metabolic fluxes offers a powerful lens through which to view the intricate workings of the cell, paving the way for new discoveries and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

24-Methylenecholesterol in Marine Invertebrates: A Technical Guide to its Core Functions and Research Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

24-Methylenecholesterol is a pivotal C28 sterol in marine ecosystems, playing a crucial role in the physiology of numerous marine invertebrates, particularly those incapable of de novo cholesterol synthesis. Acquired primarily through dietary sources such as diatoms and algae, this phytosterol serves as a vital precursor to cholesterol and other essential steroids, influencing membrane structure, reproductive processes, and overall organismal health. This technical guide provides an in-depth exploration of the functions of 24-methylenecholesterol in marine invertebrates, detailed experimental protocols for its analysis, and a summary of its quantitative distribution. Furthermore, this document illustrates key metabolic and experimental pathways using Graphviz (DOT language) to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Functions of 24-Methylenecholesterol

The primary and most well-documented function of 24-methylenecholesterol in marine invertebrates is its role as a metabolic precursor. Many marine invertebrates, including a vast number of mollusks and crustaceans, lack the enzymatic machinery for the complete de novo synthesis of cholesterol.[1] Consequently, they rely on the acquisition of sterols from their diet. Phytosterols, such as 24-methylenecholesterol, which are abundant in marine microalgae, are ingested and subsequently metabolized to cholesterol.[1] This process is critical as cholesterol is an essential component of cell membranes, regulating their fluidity and permeability, and serves as a precursor for vital biomolecules like steroid hormones.[1]

Beyond its foundational role as a cholesterol precursor, 24-methylenecholesterol and its derivatives are being investigated for their own intrinsic bioactive properties. Studies on extracts from marine organisms rich in this sterol have suggested potential cytotoxic and anti-inflammatory activities.[2][3] For instance, 24-methylenecholesterol isolated from the marine diatom Thalassiosira rotula has demonstrated cytotoxic effects on cancer cell lines, inducing apoptosis and cell cycle arrest.[2][4] This suggests that beyond a structural and metabolic role, it may be involved in the chemical defense mechanisms of the organisms that accumulate it.[5][6]

Additionally, the presence and relative abundance of 24-methylenecholesterol can serve as a valuable biomarker for tracing trophic interactions and understanding the dietary habits of marine invertebrates.[1] Its prevalence in certain diatom species, for example, makes it a useful indicator of a diatom-based diet in consumer organisms.[3]

Quantitative Distribution of 24-Methylenecholesterol

The concentration of 24-methylenecholesterol varies significantly among different species of marine invertebrates, reflecting their diet and metabolic capabilities. Mollusks, in particular, often exhibit high levels of this phytosterol. The following table summarizes quantitative data from various studies on the concentration of 24-methylenecholesterol in several marine invertebrate species.

| Phylum | Class | Species | Tissue/Organism | Concentration (mg/100g fresh weight) | Reference |

| Mollusca | Bivalvia | Oysters (Crassostrea) | Whole organism | 16.7 - 41.9 | [7][8] |

| Mollusca | Bivalvia | Scallops (Placopecten magellanicus) | Whole organism | Variable, can be a major non-cholesterol sterol | [7][8] |

| Mollusca | Bivalvia | Clams (Mercenaria mercenaria) | Whole organism | Present as a significant non-cholesterol sterol | [7][8] |

| Cnidaria | Anthozoa | Agaricia sp. (shallow water) | Whole organism | Present as a major sterol alongside cholesterol | [9] |

Metabolic Pathways and Logical Relationships

While specific signaling pathways directly initiated by 24-methylenecholesterol in marine invertebrates are still an active area of research, its metabolic fate as a precursor to cholesterol is well-established. The following diagram illustrates the generalized metabolic conversion of 24-methylenecholesterol to cholesterol in marine invertebrates that rely on dietary sterols.

Metabolic conversion of 24-Methylenecholesterol to Cholesterol.

Experimental Protocols

The analysis of 24-methylenecholesterol in marine invertebrates involves several key steps, from extraction to identification and quantification. The following is a generalized protocol based on methodologies cited in the literature.[7][10][11]

Lipid Extraction

-

Homogenization: Obtain a known weight of fresh or frozen tissue from the marine invertebrate. Homogenize the tissue in a solvent mixture, typically chloroform:methanol (2:1, v/v), to extract the total lipids.

-

Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids.

-

Solvent Evaporation: Carefully collect the lower lipid-containing phase and evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Saponification

-

Alkaline Hydrolysis: Resuspend the total lipid extract in an ethanolic potassium hydroxide solution. Heat the mixture (e.g., at 80-90°C) to hydrolyze the ester linkages, liberating the free sterols from their esterified forms.

-

Extraction of Non-saponifiable Fraction: After cooling, extract the non-saponifiable fraction, which contains the sterols, using a non-polar solvent such as n-hexane or diethyl ether.

-

Washing and Drying: Wash the organic extract with water to remove any remaining alkali. Dry the extract over anhydrous sodium sulfate and evaporate the solvent.

Sterol Analysis by Gas Chromatography (GC)

-

Derivatization (Optional but Recommended): To improve volatility and chromatographic resolution, the sterol fraction can be derivatized to form trimethylsilyl (TMS) ethers using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-FID for Quantification: Analyze the derivatized or underivatized sterol fraction using a gas chromatograph equipped with a flame ionization detector (GC-FID). Use a suitable capillary column (e.g., HP-5ms). Quantify 24-methylenecholesterol by comparing its peak area to that of an internal standard and a calibration curve of an authentic 24-methylenecholesterol standard.

-

GC-MS for Identification: Confirm the identity of the 24-methylenecholesterol peak by analyzing the sample on a gas chromatograph coupled to a mass spectrometer (GC-MS). The mass spectrum of the peak should match the known fragmentation pattern of 24-methylenecholesterol.

The following diagram illustrates a typical experimental workflow for the analysis of 24-methylenecholesterol.

Workflow for 24-Methylenecholesterol Analysis.

Future Directions and Drug Development Potential

The study of 24-methylenecholesterol in marine invertebrates presents several exciting avenues for future research and drug development. The emerging evidence of its cytotoxic and anti-inflammatory properties warrants further investigation into its mechanisms of action.[2][3] Understanding how this molecule interacts with cellular targets could lead to the development of novel therapeutic agents.

Furthermore, elucidating the specific enzymes involved in the conversion of 24-methylenecholesterol to cholesterol and other steroids in various marine invertebrate species could provide targets for controlling the populations of pest species or for enhancing the aquaculture of commercially important organisms. The unique metabolic pathways present in these organisms represent a largely untapped resource for biotechnological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical defense of early life stages of benthic marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. people.uncw.edu [people.uncw.edu]

- 7. Sterol composition of shellfish species commonly consumed in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 8. View of Sterol composition of shellfish species commonly consumed in the United States | Food & Nutrition Research [foodandnutritionresearch.net]

- 9. mdpi.com [mdpi.com]

- 10. Minor and trace sterols in marine invertebrates. 1. General methods of analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

24-Methylenecholesterol: A Versatile Precursor for High-Value Bioactive Compounds

A Technical Guide for Researchers and Drug Development Professionals

Introduction

24-Methylenecholesterol is a prominent phytosterol found in a variety of natural sources, including plants, marine invertebrates, and fungi. While possessing its own intrinsic biological activities, its primary significance in the context of drug discovery and development lies in its role as a key biosynthetic precursor to a diverse array of potent bioactive compounds. This technical guide provides an in-depth overview of 24-methylenecholesterol as a starting point for the generation of high-value molecules with therapeutic potential. We will delve into the major classes of compounds derived from this precursor, their mechanisms of action through various signaling pathways, quantitative data on their bioactivity, and detailed experimental protocols for their study.

Bioactive Compounds Derived from 24-Methylenecholesterol

24-Methylenecholesterol serves as a crucial branching point in the biosynthesis of several classes of pharmacologically important natural products. The most extensively studied of these are the withanolides, physalins, and brassinosteroids.

-

Withanolides: These are a group of C28 steroidal lactones with an ergostane-type skeleton, primarily isolated from plants of the Solanaceae family (e.g., Withania somnifera). They are renowned for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

-

Physalins: Structurally related to withanolides, physalins are 13,14-seco-16,24-cyclo-steroids, also predominantly found in the Solanaceae family (e.g., Physalis species). They exhibit potent anti-inflammatory, immunomodulatory, and cytotoxic properties.

-

Brassinosteroids: This class of plant hormones is structurally similar to insect and animal steroid hormones. While their primary role is in plant growth and development, they have also been investigated for their potential applications in agriculture and medicine.

Biosynthetic Pathways from 24-Methylenecholesterol

The metabolic fate of 24-methylenecholesterol is a critical determinant of the final bioactive compounds produced. Two key enzymes, sterol Δ24-isomerase (24ISO) and sterol side chain reductase 1 (SSR1), direct the biosynthesis towards different classes of compounds.

-

Pathway to Withanolides and Physalins: The isomerization of 24-methylenecholesterol to 24-methyldesmosterol by 24ISO is a committing step in the biosynthesis of withanolides and, subsequently, physalins. Further downstream enzymatic modifications, including a series of oxidations, lead to the vast structural diversity of these compounds.[1][2]

-

Pathway to Brassinosteroids: The reduction of 24-methylenecholesterol to campesterol by SSR1 channels the metabolic flux towards the biosynthesis of brassinosteroids.[1]

Below is a diagram illustrating this crucial branching point in the biosynthetic pathway.

Caption: Biosynthetic branching from 24-methylenecholesterol.

Quantitative Bioactivity Data

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of selected withanolides and physalins, presented as IC50 values (the concentration required to inhibit 50% of the biological activity).

Table 1: Cytotoxic Activity of Selected Withanolides

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Withaferin A | HL-60 (Leukemia) | 0.2 | [3] |

| Withaferin A | HCT-116 (Colon) | 0.5 | |

| Withaferin A | SF-268 (CNS) | 2.2 | |

| Withaferin A | PANC-1 (Pancreatic) | >10 | |

| Withanolide D | HL-60 (Leukemia) | 0.56 | |

| Withanolide 91 | HL-60 (Leukemia) | 2.2 | |

| Withanolide 91 | HCT-116 (Colon) | 4.4 | |

| Withanolide 92 | HL-60 (Leukemia) | 2.2 | |

| Withanolide 92 | HCT-116 (Colon) | 8.0 | |

| Withanolide 16 | P388 (Leukemia) | 8.0 | |

| Withanolide 16 | HeLa (Cervical) | 11.0 | |

| Withanolide 16 | A549 (Lung) | 9.5 | |

| Withanolide 36 | MDA-MB-231 (Breast) | 1.7 | |

| Withanolide 36 | MCF-7 (Breast) | 6.3 |

Table 2: Anti-inflammatory and Other Bioactivities of Selected Physalins

| Compound | Bioactivity | Assay/Model | IC50 (µM) | Reference(s) |

| Physalin B | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | Not specified, significant inhibition | [4] |

| Physalin F | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | Not specified, significant inhibition | [4] |

| Physalin H | Immunosuppressive | Con A-induced T cell proliferation | 0.14 (approx.) | [5] |

| Physalin H | Immunosuppressive | Mixed lymphocyte reaction (MLR) | 0.08 (approx.) | [5] |

| Physalin B | Antileishmanial | L. amazonensis amastigotes | 0.21 | [5] |

| Physalin F | Antileishmanial | L. amazonensis amastigotes | 0.18 | [5] |

| Physalin B | Antimalarial | P. falciparum | 2.2 - 55 | [6] |

| Physalin D | Antimalarial | P. falciparum | 2.2 - 55 | [6] |

| Physalin F | Antimalarial | P. falciparum | 2.2 - 55 | [6] |

| Physalin G | Antimalarial | P. falciparum | 2.2 - 55 | [6] |

Signaling Pathways Modulated by 24-Methylenecholesterol Derivatives

The therapeutic potential of withanolides and physalins stems from their ability to modulate multiple key signaling pathways involved in cell survival, proliferation, and inflammation.

Withanolide-Modulated Signaling Pathways in Cancer

Withanolides induce apoptosis and inhibit cancer cell proliferation by targeting several critical pathways. A simplified overview of these interactions is presented below.

Caption: Key signaling pathways targeted by withanolides in cancer cells.

Physalin-Modulated Signaling Pathways

Physalins exert their anti-inflammatory and cytotoxic effects by interfering with several signaling cascades, including the NF-κB, JAK/STAT, and Wnt/β-catenin pathways.

Caption: Major signaling pathways modulated by physalins.

Brassinosteroid Signaling Pathway

Brassinosteroids initiate a signaling cascade by binding to a cell surface receptor complex, leading to the regulation of gene expression and plant growth.

Caption: Simplified brassinosteroid signaling cascade.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and bioactivity assessment of 24-methylenecholesterol and its derivatives.

Protocol 1: Extraction and Saponification of Phytosterols from Physalis Species

This protocol is adapted for the extraction of phytosterols from the aerial parts of Physalis species.

Materials:

-

Dried and ground aerial parts of Physalis sp.

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Potassium hydroxide (KOH)

-

n-Hexane

-

Deionized water

-

Rotary evaporator

-

Sonicator

-

Centrifuge

Procedure:

-

Extraction:

-

Macerate 100 g of dried, ground plant material in a 1:1 (v/v) mixture of DCM:MeOH (1 L) at room temperature for 24 hours.

-

Sonicate the mixture for 30 minutes.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-

-

Saponification (Alkaline Hydrolysis):

-

Dissolve the crude extract in 100 mL of 2 M KOH in 95% methanol.

-

Reflux the mixture at 80°C for 2 hours with constant stirring.

-

Cool the mixture to room temperature and add 100 mL of deionized water.

-

-

Extraction of Unsaponifiables:

-

Transfer the saponified mixture to a separatory funnel.

-

Extract the unsaponifiable fraction (containing free sterols) three times with 100 mL of n-hexane each time.

-

Combine the n-hexane fractions and wash with deionized water until the aqueous layer is neutral.

-

Dry the n-hexane layer over anhydrous sodium sulfate.

-

Evaporate the n-hexane under reduced pressure to yield the unsaponifiable matter containing the phytosterol fraction.

-

Protocol 2: GC-MS Analysis of Phytosterols

This protocol is for the analysis of the phytosterol fraction after derivatization.

Materials:

-

Phytosterol extract from Protocol 1

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium (carrier gas)

Procedure:

-

Derivatization:

-

Dissolve approximately 1 mg of the phytosterol extract in 100 µL of pyridine in a sealed vial.

-

Add 100 µL of BSTFA with 1% TMCS.

-

Heat the vial at 70°C for 1 hour.

-

-

GC-MS Analysis:

-

Injector: Set to 280°C, splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp 1: Increase to 280°C at 15°C/minute, hold for 10 minutes.

-

Ramp 2: Increase to 320°C at 5°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

Mass Spectrometer:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: m/z 50-650.

-

Source temperature: 230°C.

-

Quadrupole temperature: 150°C.

-

-

Inject 1 µL of the derivatized sample.

-

Identify 24-methylenecholesterol and other phytosterols based on their retention times and mass spectra compared to authentic standards and mass spectral libraries.

-

Protocol 3: HPLC Analysis of Withanolides and Physalins

This protocol is for the separation and quantification of withanolides and physalins from a purified plant extract.

Materials:

-

Purified extract rich in withanolides and physalins

-

HPLC system with a PDA or UV detector

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Methanol (MeOH), HPLC grade

Procedure:

-

Sample Preparation: Dissolve the purified extract in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 30% B

-

5-25 min: Linear gradient from 30% to 80% B

-

25-30 min: 80% B

-

30-35 min: Linear gradient from 80% to 30% B

-

35-40 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/minute

-

Column Temperature: 30°C

-

Detection: PDA detector scanning from 200-400 nm, with quantification at 220 nm.

-

Injection Volume: 20 µL

-

-

Quantification: Create a calibration curve using authentic standards of the target withanolides and physalins to quantify their concentration in the sample.

Protocol 4: MTT Assay for Cytotoxicity

This protocol details the procedure for assessing the cytotoxic effects of a purified bioactive compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Purified bioactive compound (e.g., Withaferin A) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration is less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Experimental Workflow

The discovery and development of bioactive compounds from 24-methylenecholesterol precursors follow a logical workflow, from extraction to bioactivity-guided isolation and characterization.

Caption: A typical workflow for the isolation and characterization of bioactive compounds.

Conclusion

24-Methylenecholesterol is a pivotal molecule in natural product chemistry, serving as the biosynthetic origin for a wealth of bioactive compounds with significant therapeutic promise. The withanolides and physalins, in particular, have demonstrated compelling anticancer and anti-inflammatory activities, warranting further investigation and development. This technical guide provides a foundational resource for researchers in this field, offering insights into the biosynthesis, bioactivity, and experimental methodologies required to explore the full potential of 24-methylenecholesterol and its derivatives in drug discovery.

References

- 1. myfoodresearch.com [myfoodresearch.com]

- 2. pnas.org [pnas.org]

- 3. A Marine-Derived Sterol, Ergosterol, Mitigates UVB-Induced Skin Photodamage via Dual Inhibition of NF-κB and MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Metabolic Flux Analysis Using 13C Tracers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 13C Metabolic Flux Analysis (13C-MFA)

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates of intracellular metabolic reactions, known as fluxes.[1] Unlike other 'omics' technologies that provide static snapshots of cellular components, 13C-MFA offers a dynamic view of cellular physiology by tracking the flow of carbon atoms through metabolic pathways.[1] This is achieved by introducing a substrate labeled with a stable isotope of carbon, 13C, into a biological system and measuring its incorporation into downstream metabolites.[1] The resulting labeling patterns, or mass isotopomer distributions (MIDs), are then used in conjunction with a computational model of metabolism to estimate the intracellular fluxes.[1]

This technique has become the gold standard for quantifying in vivo metabolic fluxes and is an indispensable tool in metabolic engineering, systems biology, and biomedical research.[1] Its applications range from identifying metabolic bottlenecks in biotechnological production strains to understanding the metabolic reprogramming that occurs in diseases like cancer and in response to drug treatments.[1] 13C-MFA is particularly crucial in drug development for identifying novel therapeutic targets and elucidating the mechanisms of action of various drugs.[2]